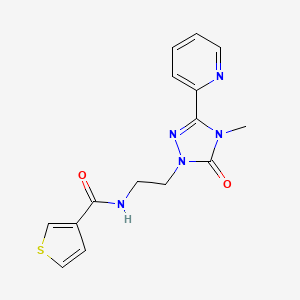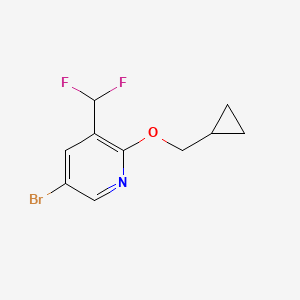
5-Bromo-2-(cyclopropylmethoxy)-3-(difluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(cyclopropylmethoxy)-3-(difluoromethyl)pyridine is a chemical compound with the molecular formula C10H10BrF2NO It is a pyridine derivative that features bromine, cyclopropylmethoxy, and difluoromethyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(cyclopropylmethoxy)-3-(difluoromethyl)pyridine typically involves the following steps:
Cyclopropylmethoxylation: The attachment of a cyclopropylmethoxy group to the pyridine ring.
Difluoromethylation: The addition of a difluoromethyl group to the pyridine ring.
These reactions are carried out under controlled conditions, often involving the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(cyclopropylmethoxy)-3-(difluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-2-(cyclopropylmethoxy)-3-(difluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)-3-(difluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine, cyclopropylmethoxy, and difluoromethyl groups contribute to its reactivity and binding affinity. These interactions can modulate biological processes and chemical reactions, making the compound valuable for various applications.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(dimethoxymethyl)pyridine: Similar in structure but with a dimethoxymethyl group instead of a cyclopropylmethoxy group.
5-Bromo-2-(difluoromethyl)pyridine: Lacks the cyclopropylmethoxy group, making it less complex.
5-Bromo-2-(methoxymethyl)pyridine: Contains a methoxymethyl group instead of a cyclopropylmethoxy group.
Uniqueness
5-Bromo-2-(cyclopropylmethoxy)-3-(difluoromethyl)pyridine is unique due to the presence of both cyclopropylmethoxy and difluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
IUPAC Name |
5-bromo-2-(cyclopropylmethoxy)-3-(difluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2NO/c11-7-3-8(9(12)13)10(14-4-7)15-5-6-1-2-6/h3-4,6,9H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWNDSCYKNWAGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=N2)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2820897.png)
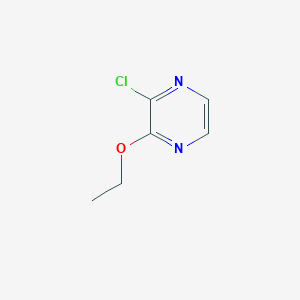
![1-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}-4-phenyl-1H-1,2,3-triazole](/img/structure/B2820902.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2820905.png)
amine hydrochloride](/img/structure/B2820906.png)
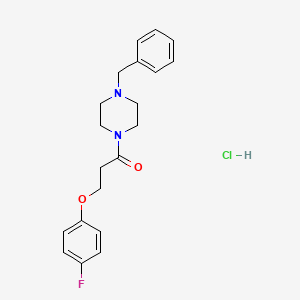
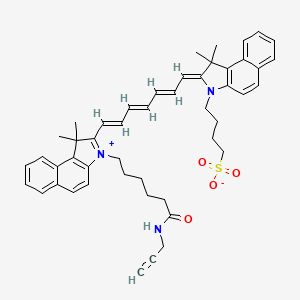

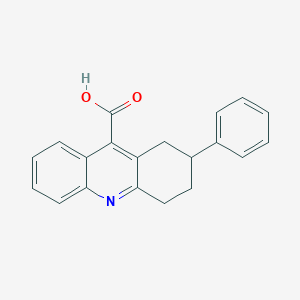
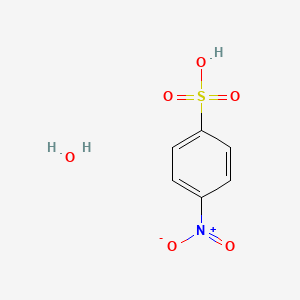
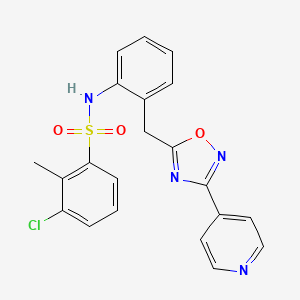
![5-methyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2820918.png)
